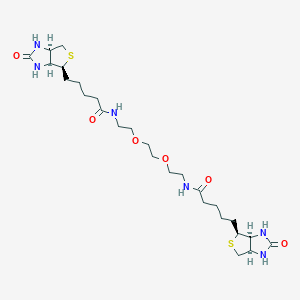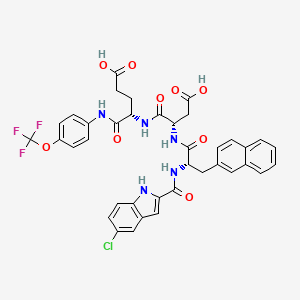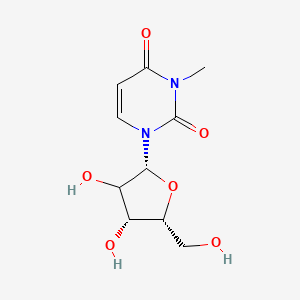
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is a purine nucleoside analog. Purine nucleoside analogs have broad antitumor activity targeting indolent lymphoid malignancies. The anticancer mechanisms in this process rely on the inhibition of DNA synthesis and the induction of apoptosis .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose typically involves the acetylation and benzylation of D-xylofuranose. The process begins with the protection of hydroxyl groups followed by selective acetylation and benzylation. The reaction conditions often include the use of acetic anhydride and benzyl chloride in the presence of a base such as pyridine .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the purity and yield are optimized for commercial production.
化学反応の分析
Types of Reactions: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetyl or benzyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted xylofuranose derivatives.
科学的研究の応用
1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Potential use in the development of anticancer drugs targeting lymphoid malignancies.
Industry: Utilized in the production of nucleoside analogs for research purposes.
作用機序
The mechanism of action of 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose involves its incorporation into DNA, leading to the inhibition of DNA synthesis. This results in the induction of apoptosis in cancer cells. The molecular targets include DNA polymerase and other enzymes involved in DNA replication .
類似化合物との比較
- 1,2-Di-O-acetyl-3,5-di-O-benzoyl-D-xylofuranose
- 1,2,3-Tri-O-acetyl-5-deoxy-D-ribose
- 1-O-acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose
Comparison: 1,2-Di-O-acetyl-3,5-di-O-benzyl-D-xylofuranose is unique due to its specific acetyl and benzyl protection groups, which confer distinct chemical properties and reactivity. Compared to its analogs, it has a broader range of applications in anticancer research due to its ability to inhibit DNA synthesis and induce apoptosis .
特性
分子式 |
C23H26O7 |
|---|---|
分子量 |
414.4 g/mol |
IUPAC名 |
[(2S,3S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C23H26O7/c1-16(24)28-22-21(27-14-19-11-7-4-8-12-19)20(30-23(22)29-17(2)25)15-26-13-18-9-5-3-6-10-18/h3-12,20-23H,13-15H2,1-2H3/t20-,21?,22+,23-/m1/s1 |
InChIキー |
QQEKCYXHFJIXJS-FJPMACBPSA-N |
異性体SMILES |
CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OCC2=CC=CC=C2)COCC3=CC=CC=C3)OC(=O)C |
正規SMILES |
CC(=O)OC1C(C(OC1OC(=O)C)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)










